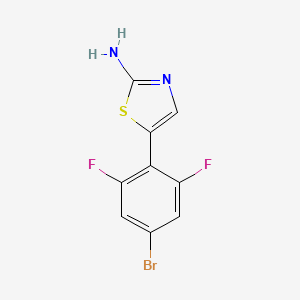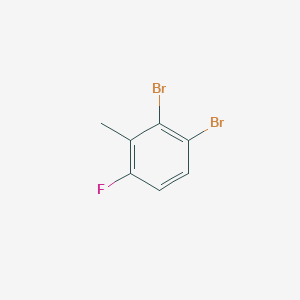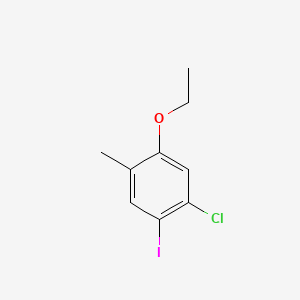
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-HomoArg(Me,pbf)-OH is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the Fmoc group enhances the compound’s hydrophobicity and aromaticity, which can promote the association of building blocks .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) groupThe pbf group is then introduced to protect the guanidino group of the homoarginine .
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me,pbf)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .
化学反应分析
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).
Substitution Reactions: Introduction of various functional groups to the side chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles under basic conditions.
Major Products
The major products formed from these reactions include peptides with the desired sequence and functional groups, as well as deprotected intermediates ready for further coupling reactions .
科学研究应用
Chemistry
In chemistry, Fmoc-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it a valuable tool for creating complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-HomoArg(Me,pbf)-OH is used in the development of peptide-based vaccines and diagnostic tools. Its ability to form stable peptide bonds makes it ideal for creating long-lasting therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its hydrophobic and aromatic properties make it suitable for creating materials with specific properties .
作用机制
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The pbf group protects the guanidino group of the homoarginine, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of peptide structures .
相似化合物的比较
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but with a shorter side chain.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) and is used for lysine residues.
Fmoc-Orn(Alloc)-OH: Used for ornithine residues with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
Fmoc-HomoArg(Me,pbf)-OH is unique due to its longer side chain compared to Fmoc-Arg(pbf)-OH, which can provide additional flexibility and functionality in peptide synthesis. The presence of the pbf group also offers enhanced protection for the guanidino group, making it suitable for more complex synthetic applications .
属性
分子式 |
C36H44N4O7S |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42) |
InChI 键 |
VNGKBRQOVBZBGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)




![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)





